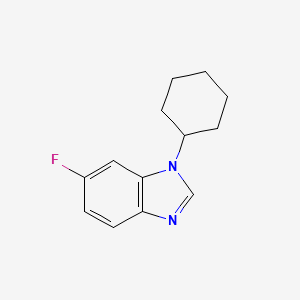

1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVCGBCUQSDFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, a molecule of interest in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles and provides detailed, field-proven protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Fluorinated and N-Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, lipophilicity, and binding interactions. Furthermore, N-substitution on the benzimidazole ring allows for the fine-tuning of its physicochemical characteristics and biological target engagement. 1-Cyclohexyl-6-fluoro-1,3-benzodiazole combines these features, making it a valuable compound for further investigation and as a building block in drug development programs.

Strategic Approach to the Synthesis

The synthesis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is most effectively achieved through a two-step process. This strategy ensures high yields and regioselectivity, which can be challenging in a one-pot approach. The overall synthetic scheme is outlined below:

Caption: Simplified reaction mechanism for the formation of 5-fluorobenzimidazole.

Experimental Protocol: Synthesis of 5-Fluorobenzimidazole

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Formic acid (98-100%)

-

10% Sodium hydroxide solution

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (5.0 eq).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until a pH of approximately 7-8 is reached. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 5-fluorobenzimidazole as a crystalline solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Part 2: N-Alkylation with Cyclohexyl Bromide

The second step involves the regioselective alkylation of the 5-fluorobenzimidazole intermediate with cyclohexyl bromide to introduce the cyclohexyl moiety at the N-1 position. The choice of a strong, non-nucleophilic base is crucial to ensure efficient deprotonation of the benzimidazole nitrogen, thereby facilitating the subsequent nucleophilic attack on the cyclohexyl bromide.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The base, typically sodium hydride, deprotonates the N-H of the 5-fluorobenzimidazole to form a highly nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of cyclohexyl bromide, displacing the bromide ion and forming the N-C bond.

An In-Depth Technical Guide to the Structural Analysis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the structural analysis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole. As a member of the benzimidazole family, this compound is of significant interest in medicinal chemistry and drug discovery.[1] The benzimidazole scaffold is a privileged structure known for a wide array of pharmacological activities.[2][3] The inclusion of a fluorine atom can modulate the molecule's potency and metabolic stability, while the cyclohexyl group influences its lipophilicity and conformational geometry.[1]

While specific experimental data for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is not extensively available in public literature, this guide will leverage established principles and data from closely related benzimidazole derivatives to present a thorough analytical framework.[4] This document is intended for researchers, scientists, and drug development professionals engaged in the solid-state and solution-state characterization of heterocyclic compounds.

Synthesis and Crystallization

The foundational step in any structural analysis is the synthesis and purification of the target compound, followed by the growth of high-quality single crystals for X-ray diffraction studies.

Synthetic Pathway

A common and effective method for the synthesis of benzimidazole derivatives involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.[3][4] For 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, a plausible synthetic route is the reaction of 4-fluoro-N-cyclohexylbenzene-1,2-diamine with formic acid or a derivative.

Caption: A potential synthetic route for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

Experimental Protocol for Crystallization

High-quality single crystals are essential for X-ray diffraction analysis. A widely used technique for growing crystals of benzimidazole derivatives is slow evaporation from a suitable solvent.[4]

Step-by-Step Protocol:

-

Purification: The synthesized 1-Cyclohexyl-6-fluoro-1,3-benzodiazole should be purified to the highest possible degree, typically using column chromatography or recrystallization.

-

Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility. Common choices for benzimidazoles include ethanol, acetonitrile, and dimethylformamide.[4]

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent. Gentle warming can be used to aid dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, single crystals should form.[4]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[2]

Expected Chemical Shifts (in DMSO-d₆):

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Benzimidazole Aromatic Protons | 7.0 - 8.3 | Multiplets | The protons on the benzene ring of the benzimidazole core are in the typical aromatic region.[2] |

| Cyclohexyl Protons | 1.2 - 2.0 | Multiplets | The aliphatic protons of the cyclohexyl group will appear in the upfield region of the spectrum. |

Data Interpretation Workflow:

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Benzimidazole Aromatic Carbons | 110 - 150 |

| Benzimidazole C2 Carbon | ~152 |

| Cyclohexyl Carbons | 25 - 45 |

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions.[4]

Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected at a controlled temperature.[4]

-

Structure Solution: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods.[4]

-

Structure Refinement: The atomic positions and thermal parameters are refined to obtain the final, accurate molecular structure.

Workflow for X-Ray Crystallography:

Caption: The process of determining a crystal structure.

Expected Structural Features

Based on studies of similar benzimidazole derivatives, the following structural features would be anticipated for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole:

-

Planarity: The benzimidazole core is expected to be nearly planar.[5]

-

Conformation: The cyclohexyl ring will likely adopt a chair conformation. The orientation of the cyclohexyl group relative to the benzimidazole ring will be a key structural feature.

-

Intermolecular Interactions: The crystal packing is likely to be stabilized by C-H···F and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the benzimidazole rings.[5]

Computational Analysis

Computational methods, such as Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of a molecule.[3][6]

Geometry Optimization and Property Calculation

-

Methodology: DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to optimize the molecular geometry of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.[7]

-

Calculated Properties: These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray data.[6] Furthermore, NMR chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment.[8][9]

Molecular Docking

If a biological target for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is known or hypothesized, molecular docking studies can be performed to predict its binding mode and affinity.[10][11] This can provide valuable insights for structure-activity relationship (SAR) studies and the design of more potent analogs.

Computational Analysis Workflow:

Caption: A workflow for the computational analysis of the target molecule.

Conclusion

The structural analysis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole requires a multi-faceted approach that integrates synthesis, spectroscopy, X-ray crystallography, and computational modeling. While specific experimental data for this molecule is limited, the well-established methodologies for characterizing benzimidazole derivatives provide a clear and robust framework for its complete structural elucidation. The insights gained from such an analysis are crucial for understanding its chemical properties and for guiding its development in medicinal chemistry.

References

-

Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Design, synthesis and computational study of benzimidazole derivatives as potential anti-SARS-CoV-2 agents. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2020). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (2021). International Union of Crystallography. Retrieved January 16, 2026, from [Link]

-

Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Walsh Medical Media. Retrieved January 16, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (2017). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. ResearchGate. Retrieved January 16, 2026, from [Link]

-

1-Cyclohexyl-6-fluoro-1,3-benzodiazole CAS#: 1365271-29-9. (n.d.). ChemWhat. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, propose a detailed synthetic route, and explore its potential applications in drug discovery, all grounded in established scientific principles.

Introduction: The Significance of the Benzodiazole Scaffold

1-Cyclohexyl-6-fluoro-1,3-benzodiazole belongs to the benzodiazole class of compounds, which are characterized by a fused benzene and imidazole ring system.[1] This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The strategic placement of a cyclohexyl group at the N-1 position and a fluorine atom at the 6-position of the benzodiazole ring are key modifications designed to modulate the compound's physicochemical and pharmacological properties.[1]

The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[2] The cyclohexyl group, being a bulky and lipophilic moiety, can influence the compound's interaction with hydrophobic pockets in target proteins.[1] These structural features make 1-Cyclohexyl-6-fluoro-1,3-benzodiazole a compelling candidate for further investigation in various therapeutic areas.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. The key properties of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H15FN2 | [1][3] |

| Molecular Weight | 218.27 g/mol | [1][3] |

| CAS Number | 1365271-29-9 | [1][3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | [4] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | N/A |

| XLogP3 | ~3.3-3.4 | [1] |

Proposed Synthesis Protocol

Step 1: Synthesis of N-Cyclohexyl-4-fluoro-1,2-phenylenediamine

This initial step involves the nucleophilic aromatic substitution of a fluorine atom on a difluorinated benzene ring with cyclohexylamine.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Cyclohexylamine

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Palladium on Carbon (Pd/C)

-

Hydrazine hydrate or Hydrogen gas

-

Ethanol

Procedure:

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and cyclohexylamine (1.2 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-cyclohexyl-2-fluoro-4-nitroaniline.

-

Dissolve the resulting nitro compound in ethanol, add a catalytic amount of 10% Pd/C, and then add hydrazine hydrate dropwise at room temperature (or subject the mixture to a hydrogen atmosphere).

-

Reflux the reaction mixture for 4-6 hours.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-Cyclohexyl-4-fluoro-1,2-phenylenediamine.

Causality: The choice of a strong base like potassium carbonate is crucial to facilitate the nucleophilic substitution by deprotonating the amine. The subsequent reduction of the nitro group to an amine is a standard and high-yielding reaction, essential for the subsequent cyclization step.

Step 2: Cyclization to form 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

The final step involves the condensation of the diamine with formic acid to form the imidazole ring.

Materials:

-

N-Cyclohexyl-4-fluoro-1,2-phenylenediamine (from Step 1)

-

Formic Acid

-

Hydrochloric Acid (HCl)

Procedure:

-

To N-Cyclohexyl-4-fluoro-1,2-phenylenediamine (1.0 eq), add an excess of formic acid.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

Causality: Formic acid serves as the source of the one-carbon unit required to form the C2 position of the imidazole ring. The acidic conditions catalyze the condensation and subsequent cyclization to form the stable benzodiazole ring system.

Caption: Proposed two-step synthesis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

Potential Applications in Drug Discovery

The benzodiazole scaffold is a cornerstone in the development of therapeutics for a multitude of diseases. Derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[5] The specific structural attributes of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole suggest several promising avenues for research:

-

Anticancer Research: Many benzothiazole derivatives, a closely related class of compounds, have demonstrated potent anti-tumor properties.[6] The lipophilic cyclohexyl group could enhance cell membrane permeability, while the fluorine atom could block metabolic degradation, potentially leading to a more effective and durable anticancer agent.

-

Neurodegenerative Diseases: Certain benzodiazole derivatives are being investigated as inhibitors of tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[5]

-

Antimicrobial Agents: The benzodiazole core is present in a number of compounds with demonstrated activity against various bacterial and fungal strains.[5]

Conclusion

1-Cyclohexyl-6-fluoro-1,3-benzodiazole is a molecule with significant potential in the field of drug discovery. Its well-defined physicochemical properties, coupled with a plausible synthetic route, make it an accessible target for further investigation. The strategic incorporation of a cyclohexyl and a fluoro moiety onto the privileged benzodiazole scaffold provides a strong rationale for exploring its efficacy in oncology, neurodegenerative disorders, and infectious diseases. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

- 1-Cyclohexyl-6-fluoro-1,3-benzodiazole - 1365271-29-9 - Vulcanchem.

- 1-Cyclohexyl-6-fluoro-1,3-benzodiazole CAS#: 1365271-29-9; ChemWhat Code: 1102111.

- 1-Cyclohexyl-6-fluoro-1,3-benzodiazole| - Benchchem.

- 1-Cyclohexyl-6-fluoro-1,3-benzodiazole - ChemicalBook.

- Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity - ResearchGate.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.

Sources

A Technical Guide to the Structural Elucidation of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole: Predictive NMR and Mass Spectrometry Analysis

Introduction

1-Cyclohexyl-6-fluoro-1,3-benzodiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzodiazole core, a lipophilic cyclohexyl group, and an electron-withdrawing fluorine atom, suggests potential for diverse biological activities and unique physicochemical properties. As with any novel compound, unambiguous structural characterization is paramount for its development and application. This technical guide provides a comprehensive framework for the analysis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure elucidation.

Due to the limited availability of experimental data for this specific molecule, this guide will focus on a predictive approach. By leveraging spectral data from structurally analogous compounds, we will forecast the expected ¹H NMR, ¹³C NMR, and mass spectra. This predictive analysis is coupled with detailed, field-proven experimental protocols, offering a robust roadmap for researchers synthesizing or studying this compound. The causality behind experimental choices is explained, ensuring a deep understanding of the analytical process.

Mass Spectrometry Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Acquiring High-Resolution Mass Spectra

The following protocol outlines the acquisition of a high-resolution mass spectrum for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

Ionization Method Selection:

The choice of ionization method is critical for obtaining a good quality mass spectrum. For a small, relatively non-polar molecule like 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, two primary methods are suitable:

-

Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons. This method typically produces a clear molecular ion peak and a rich fragmentation pattern, which is invaluable for structural elucidation.

-

Electrospray Ionization (ESI): A "soft" ionization technique where the sample is introduced as a solution. ESI is particularly useful for polar and thermally labile molecules and generally results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.

Step-by-Step Protocol (ESI-MS):

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Diagram: Experimental Workflow for Mass Spectrometry

Caption: Workflow for obtaining a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The predicted mass spectrum of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is summarized in the table below.

| Predicted Data | Value | Rationale |

| Molecular Formula | C₁₃H₁₅FN₂ | Based on the chemical structure. |

| Monoisotopic Mass | 218.1274 g/mol | Calculated based on the most abundant isotopes of each element. |

| Expected Molecular Ion (EI) | m/z 218 | The radical cation [M]⁺•. |

| Expected Protonated Molecule (ESI) | m/z 219 | The protonated molecule [M+H]⁺. |

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole under electron ionization is expected to proceed through several key pathways, primarily involving the loss of the cyclohexyl group and fragmentation of the benzodiazole ring.

-

Loss of the cyclohexyl radical: A prominent fragment is expected at m/z 135, corresponding to the fluorobenzodiazole cation, resulting from the cleavage of the N-cyclohexyl bond. This is often a major fragmentation pathway for N-alkylated heterocycles.

-

Fragmentation of the cyclohexyl ring: Loss of ethene (C₂H₄) from the cyclohexyl group via a McLafferty-type rearrangement could lead to a fragment at m/z 190.

-

Fragmentation of the benzodiazole ring: Benzimidazoles are known to fragment via the loss of HCN. Therefore, a fragment at m/z 108 (from the m/z 135 fragment) could be observed.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of each atom in 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol details the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Solvent Selection:

The choice of deuterated solvent is important for sample solubility and to avoid interfering solvent signals. For benzimidazole derivatives, common choices include:

-

Deuterated Chloroform (CDCl₃): A good general-purpose solvent for many organic compounds.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): A more polar solvent that is excellent for dissolving a wide range of compounds and for observing exchangeable protons (though none are present in the target molecule).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Diagram: Experimental Workflow for NMR Spectroscopy

The Advent of a Halogen: A Technical Guide to the Discovery and Background of Fluorinated Benzodiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and background of fluorinated benzodiazoles, a significant class of psychoactive compounds. From the serendipitous discovery of the benzodiazepine core structure by Leo Sternbach to the strategic incorporation of fluorine to modulate pharmacological properties, this document traces the scientific journey of these molecules. It delves into the foundational chemistry, structure-activity relationships, and the profound impact of fluorination on receptor affinity, potency, and metabolic stability. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the rational design and historical context of these important central nervous system agents.

The Genesis of a New Era in Psychopharmacology: The Benzodiazepine Discovery

The story of benzodiazepines begins not with a targeted design, but with a fortuitous discovery in the laboratories of Hoffmann-La Roche in the mid-1950s.[1][2] Chemist Leo Sternbach, while re-examining a series of shelved quinazoline-3-oxide compounds, stumbled upon a novel crystalline substance.[3] This compound, initially designated Ro 5-0690, was the result of a reaction between a quinazoline-3-oxide and methylamine, leading to an unexpected ring expansion. This new molecular scaffold was the 1,4-benzodiazepine ring system.[3]

The first of this new class to be marketed was chlordiazepoxide (Librium) in 1960, followed by the iconic diazepam (Valium) in 1963.[2][4] These drugs quickly revolutionized the treatment of anxiety and sleep disorders, offering a safer alternative to the barbiturates of the time, primarily due to a lower risk of respiratory depression.[1] The immense success of these first-generation benzodiazepines spurred extensive research into analogues with improved therapeutic profiles.[1][4]

The Strategic Introduction of Fluorine: Enhancing Potency and Modulating Properties

As the understanding of benzodiazepine pharmacology grew, medicinal chemists began to explore how modifications to the core structure could fine-tune their effects. One of the most impactful strategies to emerge was the introduction of halogen atoms, particularly fluorine, onto the benzodiazepine scaffold.

The rationale for incorporating fluorine is multifaceted and rooted in its unique chemical properties:

-

High Electronegativity: Fluorine is the most electronegative element, which can significantly alter the electronic distribution within a molecule. This can influence binding interactions with the target receptor.

-

Small Size: The fluorine atom is relatively small, allowing it to often be substituted for a hydrogen atom without causing significant steric hindrance.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability.[5]

One of the key positions for modification on the 1,4-benzodiazepine structure is the phenyl ring at the 5-position. The introduction of an electron-withdrawing group, such as a halogen, at the ortho or para position of this phenyl ring was found to significantly increase the anxiolytic and sedative potency.[6]

Mechanism of Action: The GABA-A Receptor and the Role of Fluorine

Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2][7][8] GABA is the primary inhibitory neurotransmitter in the central nervous system.[7] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[7][9]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[9][10] This binding event does not open the chloride channel directly but instead enhances the effect of GABA, increasing the frequency of channel opening.[9] The result is a potentiation of GABAergic inhibition, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[2][7]

The introduction of fluorine can enhance the binding affinity of the benzodiazepine for its receptor site. For example, studies on designer benzodiazepines like flualprazolam, which has a fluorine atom on the ortho-position of the phenyl ring, have shown it to be more potent than its non-fluorinated parent compound, alprazolam.[5][11] This increased potency is attributed to the electronic effects of the fluorine atom, which can strengthen the interaction with the receptor.[11]

GABA-A Receptor Modulation by Benzodiazepines

Caption: Allosteric modulation of the GABA-A receptor by fluorinated benzodiazepines.

Structure-Activity Relationships (SAR) of Fluorinated Benzodiazoles

The pharmacological profile of a benzodiazepine is intricately linked to its chemical structure. The following table summarizes key structure-activity relationships, with a focus on the impact of fluorination.

| Position | Modification | Impact on Activity | Example(s) |

| C7 | Electron-withdrawing group (e.g., Cl, NO2) | Generally increases potency. | Diazepam (Cl), Clonazepam (NO2) |

| C5-phenyl ring | Electron-withdrawing group at ortho or para position (e.g., F, Cl) | Significantly increases potency.[6] | Flurazepam, Fludiazepam |

| N1 | Small alkyl group (e.g., CH3) | Can increase potency and alter pharmacokinetics.[12] | Diazepam |

| C3 | Hydroxyl group (-OH) | Generally leads to faster metabolism and shorter duration of action. | Temazepam, Oxazepam |

| Fused Ring | Triazolo or Imidazo ring fused at N1 and C2 | Can increase potency and receptor affinity.[12] | Alprazolam, Midazolam |

The addition of a fluorine atom to the C5-phenyl ring is a particularly effective strategy for enhancing potency. For instance, flualprazolam, a fluorinated analog of alprazolam, demonstrates a higher binding affinity for the GABA-A receptor and is more potent.[11] Similarly, flubromazepam, another designer benzodiazepine, incorporates both a fluorine and a bromine atom, resulting in a long-acting and potent compound.[13][14]

Synthesis and Characterization: An Experimental Overview

The synthesis of fluorinated benzodiazepines typically follows the general synthetic routes established for the benzodiazepine class, with the incorporation of fluorinated starting materials. A common approach involves the condensation of a fluorinated 2-aminobenzophenone with an amino acid derivative, followed by cyclization.

General Synthetic Workflow for a 5-(2-Fluorophenyl)-1,4-Benzodiazepine

Caption: A generalized synthetic workflow for a fluorinated 1,4-benzodiazepine.

Step-by-Step Methodology (Illustrative Example):

-

Acylation: A solution of 2-amino-5-chloro-2'-fluorobenzophenone in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Glycyl chloride hydrochloride is added portion-wise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Cyclization: The resulting crude intermediate is dissolved in a suitable solvent (e.g., acetic acid or pyridine) and heated to reflux for several hours to effect cyclization.

-

Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and purified by recrystallization or column chromatography.

-

Characterization: The final product is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Conclusion and Future Perspectives

The discovery of benzodiazepines marked a pivotal moment in the history of medicine, and the subsequent introduction of fluorinated analogs represents a significant refinement in their design. The strategic incorporation of fluorine has proven to be a powerful tool for enhancing potency, modulating pharmacokinetic properties, and creating a diverse range of therapeutic agents. While the classic fluorinated benzodiazepines have a long history of clinical use, the emergence of novel, clandestinely produced fluorinated benzodiazepines underscores the ongoing relevance of this chemical class in both medicine and forensic science.[11][15][16] Future research in this area will likely focus on developing more selective modulators of GABA-A receptor subtypes to further refine the therapeutic window and minimize side effects, continuing the legacy of innovation that began with Leo Sternbach's serendipitous discovery.

References

- The history of benzodiazepines - PubMed.

- Mechanism of action of benzodiazepines on GABAA receptors - PMC - PubMed Central.

- Mechanism of Action - Benzodiazepine Inform

- NIHF Inductee Leo Sternbach and Benzodiazepines Drugs.

- GABAA receptor - Wikipedia.

- Benzodiazepine - Wikipedia.

- Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective - MDPI.

- Benzodiazepines: The Accidental Tranquilizers - Psychology Today.

- Leo Sternbach - Wikipedia.

- A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam.

- A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de.

- Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam - PubMed.

- Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC.

- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.

- Structural activity relationships of benzodiazepines - eGP

- Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry - YouTube.

- The designer benzodiazepine, flubromazepam, induces reward-enhancing and cardiotoxic effects in rodents | Request PDF - ResearchG

- Synthesis of Flubromazepam Positional Isomers for Forensic Analysis - ACS Public

Sources

- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]

- 4. invent.org [invent.org]

- 5. Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. benzoinfo.com [benzoinfo.com]

- 8. mdpi.com [mdpi.com]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]

- 12. egpat.com [egpat.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A fluorine turns a medicinal benzodiazepine in... - Pergamos [pergamos.lib.uoa.gr]

- 16. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

potential biological targets of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

An In-Depth Technical Guide to the Elucidation of Biological Targets for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Abstract

The 1,3-benzodiazole (benzimidazole) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] The specific derivative, 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, presents a unique combination of this versatile core with substituents designed to enhance potency and pharmacokinetic properties. The N-1 cyclohexyl group increases lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets, while the 6-fluoro substitution can enhance metabolic stability and binding affinity.[3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this promising compound. We will move beyond mere speculation, outlining a robust, multi-phase experimental strategy grounded in established proteomic and biophysical methodologies.

Part 1: The Landscape of Benzimidazole Bioactivity - A Scaffolding Approach to Target Hypothesis

Given the novelty of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, a direct literature search for its specific targets yields limited results.[2] Therefore, our initial approach is rooted in an analysis of its core scaffold. The benzimidazole ring system is isosteric to natural purines, allowing it to function as a versatile pharmacophore that binds to a wide range of biomolecules, including enzymes and nucleic acids.[1][4] This promiscuity is not a drawback but a gateway to diverse therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[5][6][7]

Based on extensive research into this scaffold, we can hypothesize several high-priority target classes for which 1-Cyclohexyl-6-fluoro-1,3-benzodiazole should be evaluated.

Hypothesized Target Classes:

-

Nuclear Receptors (e.g., LXRs, RXRs): These ligand-activated transcription factors are critical regulators of metabolism and inflammation.[8] While canonical synthetic LXR agonists like T0901317 and GW3965 are not benzimidazoles, the physicochemical properties of our topic compound make the ligand-binding domains of nuclear receptors a plausible target class.[9][10][11][12] LXR activation, for instance, transcriptionally upregulates genes involved in cholesterol efflux.[13] An interaction could be agonistic or antagonistic, both of which have therapeutic potential.

-

Protein Kinases: The benzimidazole core can act as a "hinge-binding" motif, mimicking the adenine region of ATP to inhibit kinase activity. This has made the scaffold a staple in the development of oncology drugs.

-

Cytoskeletal Proteins (e.g., Tubulin): Many potent anticancer benzimidazoles function by binding to tubulin and disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.

-

G-Protein Coupled Receptors (GPCRs): The scaffold is present in various GPCR-targeting drugs, including antihistamines and antipsychotics.

-

Parasitic and Microbial Enzymes: Benzimidazoles are famously used as anthelmintic and antifungal agents, often by targeting enzymes specific to the pathogen.[5][7]

Part 2: A Systematic Workflow for Target Identification and Validation

The following multi-phase workflow provides a self-validating system to move from a broad hypothesis to a confirmed, functionally relevant biological target.

Caption: A multi-phase workflow for target discovery and validation.

Phase 1: Unbiased Target Identification

The initial phase is designed to generate a list of candidate protein interactors without prior bias.

Protocol 1: Affinity-Based Chemical Proteomics

This method directly captures proteins that physically bind to the compound.

-

Probe Synthesis: Synthesize an analog of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). Causality: The linker must be positioned away from key pharmacophoric features to avoid disrupting protein binding.

-

Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose or magnetic beads via a "click chemistry" reaction.

-

Cell Lysis: Prepare a native protein lysate from a relevant cell line (e.g., a human liver cell line like HepG2 if investigating metabolic targets).

-

Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a crucial control, also incubate lysate with unconjugated beads and with conjugated beads in the presence of a high concentration of the free, untagged compound (competitive elution). Trustworthiness: The competition control is essential to distinguish specific binders from non-specific bead interactors.

-

Washing & Elution: Wash the beads extensively with buffer to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins that are significantly enriched in the probe sample compared to both control samples.

Phase 2: Target Engagement & Primary Validation

This phase confirms direct binding of the unmodified compound to the candidate proteins within a biological context.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells or cell lysates by leveraging the principle that ligand binding stabilizes a protein against heat-induced denaturation.

-

Cell Treatment: Treat intact cells with 1-Cyclohexyl-6-fluoro-1,3-benzodiazole at a desired concentration (e.g., 10 µM). Use a vehicle (e.g., DMSO) as a negative control.

-

Heating: Aliquot the treated cells and heat the aliquots across a temperature gradient (e.g., from 40°C to 65°C) for 3 minutes.

-

Lysis & Centrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge to pellet the precipitated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Western Blot Analysis: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature point via Western blotting.

-

Data Analysis: Plot the fraction of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.

Table 1: Physicochemical Properties of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 218.27 g/mol | Favorable for oral bioavailability (satisfies Lipinski's Rule of 5).[3] |

| XLogP3 | ~3.3-3.4 | Indicates good lipophilicity for membrane penetration.[3] |

| Hydrogen Bond Donors | 0 | Contributes to good membrane permeability.[3] |

| Hydrogen Bond Acceptors | 2 | Allows for specific interactions with target binding sites.[3] |

| Rotatable Bond Count | 1 | Suggests a conformationally rigid structure, which can improve binding specificity.[3] |

Phase 3: Functional Characterization & Pathway Analysis

Once a target is validated, the final phase is to determine the functional consequences of the binding event. Assuming a hypothetical validation of Liver X Receptor Alpha (LXRα) as a target, the following protocol would be employed.

Protocol 3: LXRα Luciferase Reporter Gene Assay

This assay quantifies the ability of the compound to activate or inhibit the transcriptional activity of LXRα.

-

Cell Culture & Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with three plasmids: an expression vector for human LXRα, an expression vector for its heterodimer partner RXRα, and a reporter plasmid containing multiple LXR response elements (LXREs) upstream of a firefly luciferase gene.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole. Include a known LXR agonist (e.g., T0901317) as a positive control and a vehicle (DMSO) as a negative control.[9][14]

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis & Luminescence Reading: Lyse the cells and measure the firefly luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability. Plot the fold-change in luciferase activity versus compound concentration to generate a dose-response curve and calculate the EC50 (for an agonist) or IC50 (for an antagonist).

Table 2: Hypothetical LXRα Reporter Assay Data

| Compound | EC50 (nM) | Max Fold Activation |

|---|---|---|

| T0901317 (Control) | 20 | 12.5-fold |

| 1-Cyclohexyl-6-fluoro-1,3-benzodiazole | 150 | 10.2-fold |

| Vehicle | N/A | 1.0-fold |

Caption: Hypothetical LXRα agonist signaling pathway.

Conclusion

The compound 1-Cyclohexyl-6-fluoro-1,3-benzodiazole stands as a molecule of significant therapeutic potential, owing to its privileged benzimidazole core and well-chosen substitutions. While its precise biological targets are yet to be defined, this guide provides a clear, logical, and robust experimental roadmap for their elucidation. By progressing systematically from unbiased proteomic screening to specific biophysical validation and functional characterization, researchers can confidently identify the mechanism of action. This structured approach is paramount to unlocking the full potential of this compound and accelerating its journey through the drug development pipeline.

References

- BenchChem. The Diverse Biological Activities of Benzimidazole Derivatives: An In-depth Technical Guide.

- International Science Community Association. Biological activities of benzimidazole derivatives: A review.

- Kamal, A., et al. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 2021.

- Oshiro, K., et al. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 2017.

- Morales-Castañeda, A. A., et al. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Mini-Reviews in Medicinal Chemistry, 2022.

- Jakobsson, T., et al. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease. The Journal of Immunology, 2018.

- Selleck Chemicals. T0901317 | Liver X Receptor agonist.

- Burris, T. P., et al. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. Frontiers in Endocrinology, 2023.

- Burris, T. P., et al. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. Frontiers in Endocrinology, 2023.

- Alzheimer's Drug Discovery Foundation. LXR Agonists. Cognitive Vitality Reports, 2021.

- MedchemExpress. T0901317 | LXR Agonist.

- APExBIO. T0901317 - Potent Liver X Receptor Agonist.

- Selleck Chemicals. GW3965 Hydrochloride | LXR Agonist.

- Vulcanchem. 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

- ClinicalTrials.gov. Liver X Receptor (LXR) as a Novel Therapeutic Target in Diabetic Retinopathy (DR). NCT03403686.

- Benchchem. 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

- BenchChem. T0901317: A Technical Guide to its LXR Agonist Activity.

- APExBIO. GW3965 - Potent HLXR/hLXR Agonist.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Cyclohexyl-6-fluoro-1,3-benzodiazole (1365271-29-9) for sale [vulcanchem.com]

- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. apexbt.com [apexbt.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. medchemexpress.com [medchemexpress.com]

Introduction: The 1-Cyclohexyl-6-fluoro-1,3-benzodiazole Scaffold - A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole Analogs

This guide provides a detailed exploration of the structure-activity relationships (SAR) for the 1-cyclohexyl-6-fluoro-1,3-benzodiazole core scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge from analogous series to illuminate the therapeutic potential of this compound class. We will delve into the causal relationships behind molecular modifications and their impact on biological activity, offering field-proven insights to guide future discovery efforts.

The 1,3-benzodiazole (or benzimidazole) framework is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to mimic purine bases, allowing for interactions with a multitude of biological targets.[1][2] The specific scaffold , 1-cyclohexyl-6-fluoro-1,3-benzodiazole, combines three key structural features that are hypothesized to synergistically enhance its pharmacological profile:

-

The N1-Cyclohexyl Group: This bulky, lipophilic substituent is crucial for orienting the molecule within a binding pocket and can significantly influence potency and selectivity. The nature of the substituent at the N-1 position is known to strongly influence the chemotherapeutic efficacy of benzimidazole derivatives.[3][4]

-

The Benzimidazole Core: A versatile and bicyclic aromatic system that provides a rigid scaffold for the presentation of pharmacophoric features. Its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) makes it a frequent constituent of bioactive molecules.[1]

-

The C6-Fluoro Substituent: The introduction of a fluorine atom can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and pKa.[5] Fluorine substitution at the C-6 position of the benzimidazole ring has been identified as a critical factor for enhancing the biological activity in several classes of compounds.[6][7]

This guide will systematically dissect the available SAR data for each of these key regions, drawing upon published studies of closely related analogs to build a comprehensive understanding of this promising chemical series.

General Synthetic Strategy

The synthesis of 1-cyclohexyl-6-fluoro-1,3-benzodiazole analogs typically follows a convergent strategy, allowing for the facile introduction of diversity at key positions. A representative synthetic pathway is outlined below.

Caption: General synthetic route to the core scaffold.

A common approach involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by cyclization. For the title scaffold, 4-fluoro-1,2-phenylenediamine would be a key starting material, reacting with cyclohexanecarboxylic acid or a related precursor. N-alkylation of a pre-formed 6-fluorobenzimidazole is another viable route.[8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 1-cyclohexyl-6-fluoro-1,3-benzodiazole scaffold is exquisitely sensitive to substitutions at several key positions. The following sections will explore the SAR at each of these positions, drawing on data from analogous compound series.

The N1-Position: Impact of the Cyclohexyl Moiety and its Analogs

The N1-substituent plays a pivotal role in target engagement and modulating the overall physicochemical properties of the molecule.

-

Lipophilicity and Steric Bulk: The cyclohexyl group provides a significant degree of lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. Its conformational flexibility allows it to adopt an optimal orientation for target binding. In related benzimidazole series, the presence of a bulky, non-polar group at N1 is often correlated with increased potency.

-

Modifications to the Cyclohexyl Ring:

-

Ring Size: Exploration of other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) can fine-tune the steric fit within the target's binding site.

-

Substitution on the Cyclohexyl Ring: Introduction of polar groups (e.g., hydroxyl, amino) can improve solubility and provide additional hydrogen bonding opportunities. However, this may also impact cell permeability. Non-polar substituents (e.g., methyl) can further probe hydrophobic pockets.

-

A study on benzimidazole-based inhibitors of interleukin-2 T-cell kinase (Itk) highlighted the importance of a cyclohexyl-methyl-amide moiety at the N1-position for achieving high potency.[9] This suggests that for certain kinase targets, the cyclohexyl group serves as a critical anchor.

The C6-Position: The Role of the Fluoro Substituent

The electronic properties and metabolic stability imparted by the fluorine atom at C6 are critical for the overall activity profile.

-

Electronic Effects: Fluorine is a highly electronegative atom that can modulate the pKa of the benzimidazole nitrogen atoms. This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target interactions.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorination at the C6-position can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

-

SAR of C6-Substituents:

-

Positional Isomers: Moving the fluorine to other positions on the benzene ring (e.g., C4, C5, C7) can have a dramatic effect on activity, as the electronic and steric environment of the core is altered.

-

Replacement with Other Halogens: Substitution with chlorine or bromine can increase lipophilicity but may also introduce new metabolic liabilities.

-

Electron-Donating vs. Electron-Withdrawing Groups: Replacing the fluoro group with electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl, cyano) can be used to probe the electronic requirements of the target binding site. For instance, a trifluoromethyl group at C6 has been shown to be crucial for the anticancer activity of certain benzimidazole derivatives.[6]

-

The C2-Position: A Key Vector for Diversity

The C2-position of the benzimidazole ring is a common site for introducing a wide variety of substituents to modulate the pharmacological profile.

-

Small Alkyl and Aryl Groups: Simple substituents can be used to probe the steric and electronic requirements of the binding pocket.

-

Hydrogen Bond Donors and Acceptors: Introduction of groups such as amines, amides, or ethers can provide key interactions with the target protein.

-

Linkers to Other Moieties: The C2-position is an ideal attachment point for linkers connected to other functional groups or ring systems to explore additional binding interactions or to modulate physicochemical properties.

The biological properties of benzimidazoles are strongly influenced by the nature of the substituent at the C2 position.[3]

Potential Biological Targets and Screening Strategies

Benzimidazole derivatives are known to interact with a wide range of biological targets. Based on the structural features of 1-cyclohexyl-6-fluoro-1,3-benzodiazole, potential targets include:

-

Kinases: Many kinase inhibitors feature a heterocyclic core. The N1-cyclohexyl and C6-fluoro moieties are consistent with features found in potent kinase inhibitors.

-

G-Protein Coupled Receptors (GPCRs): The lipophilic nature of the scaffold makes it a candidate for binding to the transmembrane domains of GPCRs.

-

Enzymes: Benzimidazoles have been shown to inhibit various enzymes, including dihydrofolate reductase (DHFR) and others.[3]

Experimental Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activity of novel analogs.

Tier 1: In Vitro Cellular Assays

-

Cytotoxicity/Antiproliferative Assay (e.g., MTT Assay): This is a fundamental assay to assess the general toxicity and potential anticancer activity of the compounds.

-

Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability. IC50 values are then calculated.[10]

-

Tier 2: Target-Based Assays

Once cellular activity is established, target-based assays can be employed to elucidate the mechanism of action.

-

Kinase Inhibition Assays: Commercially available kinase panels can be used to screen for activity against a broad range of kinases. Alternatively, specific assays for kinases of interest can be developed (e.g., using luminescence-based or fluorescence-based readouts).

-

Enzyme Inhibition Assays: For enzymatic targets, substrate conversion assays can be used to determine the inhibitory potency of the compounds.

Tier 3: In Vivo Models

Promising candidates from in vitro studies can be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Caption: A typical screening workflow for novel analogs.

Summary and Future Directions

The 1-cyclohexyl-6-fluoro-1,3-benzodiazole scaffold represents a promising starting point for the development of novel therapeutics. The SAR landscape, inferred from related compound series, suggests that:

-

The N1-cyclohexyl group is a key determinant of potency and should be explored through modifications to ring size and substitution.

-

The C6-fluoro substituent is likely crucial for metabolic stability and favorable electronic properties. Its replacement with other groups should be approached with caution.

-

The C2-position offers a versatile handle for introducing diversity and fine-tuning the pharmacological profile.

Future research should focus on the synthesis and systematic evaluation of a focused library of analogs to empirically validate these SAR hypotheses. Elucidation of the specific biological target(s) will be critical for guiding further optimization efforts.

References

-

ResearchGate. (2025). Synthesis, biological evaluation and SAR studies of benzimidazole derivatives as H1-antihistamine agents. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Available at: [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2025). Available at: [Link]

-

National Center for Biotechnology Information. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. Available at: [Link]

-

Semantic Scholar. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available at: [Link]

-

ResearchGate. (n.d.). N1-substituted benzimidazoles with pyrimidin-2-yl. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]

-

MDPI. (n.d.). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. Available at: [Link]

-

ResearchGate. (2025). (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. Available at: [Link]

-

ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Available at: [Link]

-

Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Available at: [Link]

-

American Chemical Society. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of some benzimidazole derivatives using as anti-hypertensive agents. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

lipophilicity and membrane permeability of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

An In-Depth Technical Guide to the Lipophilicity and Membrane Permeability of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery, a molecule's success is not solely dictated by its affinity for a biological target. Its ability to navigate the complex biological milieu—to be absorbed, distributed to the site of action, and persist long enough to elicit a therapeutic effect—is equally critical. The physicochemical properties of lipophilicity and membrane permeability are foundational pillars of this journey. This guide provides a comprehensive framework for the evaluation of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole , a compound of interest built upon the privileged benzodiazole scaffold.[1] We will proceed from theoretical assessment to robust, industry-standard experimental protocols, offering not just methodologies, but the strategic rationale that underpins a rigorous drug development campaign.

Theoretical Physicochemical Assessment

The initial characterization of a novel chemical entity begins in silico. This predictive phase is crucial for hypothesis generation and for guiding subsequent experimental designs.

Structural Deconstruction

The structure of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole offers clear insights into its likely properties.

-

Benzodiazole Core: This fused heterocyclic system is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[2]

-

1-Cyclohexyl Group: This bulky, non-polar aliphatic substituent is the primary driver of the molecule's lipophilicity. It will significantly influence the compound's partitioning into lipid environments and its potential for binding within hydrophobic pockets of target proteins.[2]

-

6-Fluoro Substituent: The fluorine atom serves as a bioisostere for hydrogen. Its high electronegativity can modulate the electronic properties of the benzodiazole ring and influence metabolic stability. Crucially, it often increases lipophilicity.[1]

In Silico Prediction of Physicochemical Properties

Computational models provide rapid, cost-effective initial estimates of a compound's properties. These algorithms, such as those available through platforms like SwissADME, Chemicalize, or Molinspiration, utilize fragment-based or atom-based contribution methods to calculate properties like logP.[3][4][5] For our target compound (CAS 1365271-29-9), a summary of key predicted properties is presented below.[2][6]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 218.27 g/mol | Well within the typical range for good oral bioavailability (Lipinski's Rule of 5: <500).[2][7] |

| XLogP3 | ~3.3 - 3.4 | Indicates significant lipophilicity, suggesting favorable partitioning into membranes but also potential for lower aqueous solubility.[2] |

| Hydrogen Bond Donors | 0 | The absence of H-bond donors generally favors passive membrane permeability.[2] |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the benzodiazole ring can accept hydrogen bonds, influencing solubility and target binding.[2] |

| Rotatable Bonds | 1 | A low count indicates a relatively rigid structure, which can be beneficial for binding specificity and may reduce the entropic penalty upon binding.[2] |

These in silico data form our initial hypothesis: 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is a lipophilic molecule with structural features conducive to passive membrane permeability. The subsequent experimental sections are designed to test and refine this hypothesis.

Experimental Determination of Lipophilicity (logP)

While predictions are invaluable, experimental data is the cornerstone of definitive characterization. Lipophilicity is most commonly quantified as the octanol-water partition coefficient (logP). We will employ the highly reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Causality of Method Choice

The traditional "shake-flask" method, while the gold standard, is labor-intensive and requires significant amounts of pure compound. RP-HPLC offers a robust, high-throughput alternative that correlates well with shake-flask results and requires only minute quantities of the analyte, making it ideal for early-stage discovery. The method determines the retention time of a compound on a non-polar stationary phase, which is directly related to its lipophilicity.[3]

Detailed Protocol: Lipophilicity by RP-HPLC

Objective: To determine the experimental logP value by correlating the compound's retention time with that of known standards.

Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Acetonitrile (ACN).

-

Mobile Phase B: Water (HPLC grade).

-

LogP standards with known values (e.g., Uracil, Toluene, Naphthalene).

-

Test compound: 1-Cyclohexyl-6-fluoro-1,3-benzodiazole.

Procedure:

-

Standard Preparation: Prepare 1 mg/mL stock solutions of each logP standard and the test compound in Acetonitrile.

-

Chromatographic Conditions:

-

Set up an isocratic elution method. The exact ACN/Water ratio (e.g., 60:40, 70:30) should be optimized to ensure all compounds elute with reasonable retention times.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (or the λmax of the test compound).

-

-

Calibration Curve Generation:

-

Inject each logP standard individually to determine its retention time (t_R).

-